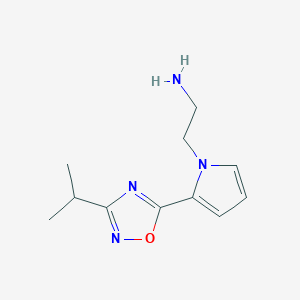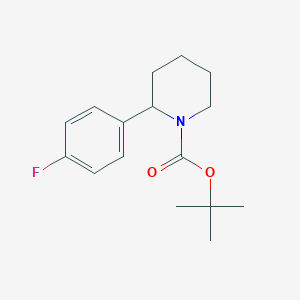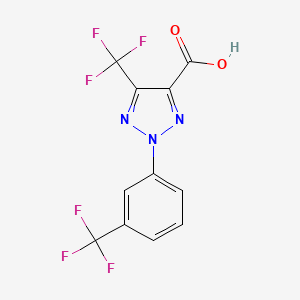
Ethyl 3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate is an organic compound featuring a furan ring substituted with a bromine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate typically involves the following steps:
Bromination of 5-methylfuran: The starting material, 5-methylfuran, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-5-methylfuran.
Esterification: The brominated furan is then subjected to esterification with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction yields Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The furan ring can be oxidized to yield various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Substituted furans with different functional groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Oxidized furan derivatives.
Applications De Recherche Scientifique
Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: May be used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate: Lacks the bromine atom, leading to different reactivity.
Ethyl 3-(4-chloro-5-methylfuran-2-yl)-3-oxopropanoate: Contains a chlorine atom instead of bromine, affecting its chemical properties.
Uniqueness
Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H11BrO4 |
|---|---|
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
ethyl 3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H11BrO4/c1-3-14-10(13)5-8(12)9-4-7(11)6(2)15-9/h4H,3,5H2,1-2H3 |
Clé InChI |
XZHGPGIIOUYAOZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=CC(=C(O1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine](/img/structure/B11795011.png)




![1-(3-Chloro-4-methoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11795039.png)



